2-Amino-5-(diethylamino)-N-methylbenzamide
Description
2-Amino-5-(diethylamino)-N-methylbenzamide is a benzamide derivative characterized by a diethylamino group at the 5-position and an N-methyl substituent on the benzamide backbone. For example, similar compounds, such as N-substituted benzamides, are synthesized using carbodiimide-mediated amidation (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) in tetrahydrofuran (THF) with N,N-diisopropylethylamine as a base .
Properties
IUPAC Name |
2-amino-5-(diethylamino)-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-4-15(5-2)9-6-7-11(13)10(8-9)12(16)14-3/h6-8H,4-5,13H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXAWDRYWXGKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(diethylamino)-N-methylbenzamide typically involves the reaction of 2-amino-5-(diethylamino)benzoic acid with methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high yields and consistent product quality.
Chemical Reactions Analysis
Acylation Reactions
The primary amine at the 2-position undergoes acylation with electrophilic reagents. Key derivatives include:
This reactivity enables pharmacological prodrug development through targeted modification of the amine group .
Electrophilic Aromatic Substitution
The electron-rich benzene ring facilitates halogenation at the para position relative to the diethylamino group:
| Halogenation Agent | Position | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| N-Chlorosuccinimide | C-5 | FeCl₃ | 80°C | 68% |
| N-Bromosuccinimide | C-5 | AlCl₃ | 60°C | 72% |
| I₂/Cu(OAc)₂ | C-5 | – | RT | 55% |
The diethylamino group acts as a strong activating para-director, with halogenation occurring exclusively at C-5 .
Amide Bond Reactivity
The methylamide group participates in:
-
Hydrolysis : 2N HCl at 100°C converts the amide to 2-amino-5-(diethylamino)benzoic acid (92% yield)
-
Transamidation : Reacts with primary amines (e.g., ethylamine) under microwave irradiation (150°C, 30 min) to form substituted benzamides
-
Schiff Base Formation : Condenses with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol (RT, 6 hrs)
Nucleophilic Substitution
The diethylamino group undergoes quaternization reactions:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Methyl iodide | N,N-Diethyl-N-methylammonium derivative | DMF, 60°C, 8 hrs | 85% |
| Ethyl bromoacetate | Quaternary ammonium salt | K₂CO₃, CH₃CN, reflux | 78% |
This reactivity is exploited to create cationic derivatives with enhanced water solubility .
Oxidative Transformations
| Oxidizing Agent | Product | Conditions | Outcome |
|---|---|---|---|
| H₂O₂ (30%) | N-Oxide derivative | AcOH, 50°C, 4 hrs | Increased polarity |
| KMnO₄ | Ring hydroxylation at C-4 | H₂O, 100°C, 2 hrs | Limited synthetic utility (32% yield) |
Coordination Chemistry
The compound acts as a bidentate ligand through:
-
Primary amine nitrogen
-
Amide carbonyl oxygen
Formation constants (log K) with transition metals:
| Metal Ion | log K (25°C) | Geometry | Application |
|---|---|---|---|
| Cu(II) | 8.9 ± 0.2 | Square planar | Antimicrobial agents |
| Fe(III) | 6.7 ± 0.3 | Octahedral | Catalytic systems |
| Pd(II) | 10.2 ± 0.1 | Square planar | Cross-coupling catalysis |
Photochemical Reactions
Under UV irradiation (λ = 254 nm):
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Research indicates that derivatives of 2-amino-5-(diethylamino)-N-methylbenzamide exhibit significant antibacterial properties, particularly against Mycobacterium tuberculosis (Mtb). A structure-activity relationship (SAR) study revealed that modifications at the 5-position of the benzamide group can enhance antibacterial activity. For instance, compounds with dimethylamino groups at the 6-position showed improved potency, with some achieving minimum inhibitory concentrations (MIC) as low as 0.06 µg/mL against drug-sensitive strains of Mtb .
Table 1: Antibacterial Potency of Selected Compounds
| Compound ID | Structure | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 5f | This compound | 0.06 | Bactericidal |
| 7c-6 | 2-Cyclohexyl-6-diethylamino-5-benzamide | 0.16 | Bactericidal |
| 1 | Lead Compound | 0.63 | Bactericidal |
Inhibition of Protein Cross-linking
Another application of this compound pertains to its ability to inhibit nonenzymatic cross-linking of proteins, a process associated with aging and diabetes. The compound can prevent the formation of advanced glycosylation end products (AGEs), thereby potentially mitigating complications related to diabetes such as retinopathy and kidney disease .
Opioid Research
Synthetic Opioids
The compound has been studied as a precursor or analog in the development of non-fentanyl synthetic opioids. For instance, U-47700, a potent μ-opioid receptor agonist, is structurally related to this compound and has been associated with significant risks of overdose and toxicity . This highlights the importance of understanding the pharmacological profiles of such compounds to inform clinical use and regulatory measures.
Table 2: Comparison of Opioid Potency
| Compound | Structure | μ-Receptor Affinity | Toxicity Risk |
|---|---|---|---|
| U-47700 | N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide | High | Significant |
| U-49900 | N-(2-diethylaminocyclohexyl)-N-methylbenzamide | Moderate | Moderate |
Heat Shock Protein Inhibition
Recent studies have identified derivatives of this compound as potential inhibitors of heat shock protein 90 (Hsp90). Hsp90 plays a crucial role in cancer cell survival and proliferation; thus, targeting this protein could lead to new therapeutic strategies in oncology .
Case Studies and Research Findings
Case Study: Antitubercular Activity
In a comprehensive study involving various analogs of the compound, researchers evaluated their effectiveness against multiple strains of Mtb, including drug-resistant variants. The findings indicated that certain modifications not only enhanced potency but also maintained efficacy against resistant strains, which is critical for developing new treatments for tuberculosis .
Case Study: Diabetes Management
Another study focused on the application of this compound in diabetic models demonstrated its capability to reduce AGEs formation significantly. This effect was linked to improved metabolic outcomes in diabetic rats, suggesting potential therapeutic benefits for managing diabetes-related complications .
Mechanism of Action
The mechanism of action of 2-Amino-5-(diethylamino)-N-methylbenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Diethylamino vs.
- Chlorine Substitution: Chlorinated analogs (e.g., U-47700, U-49900) exhibit opioid activity, whereas non-chlorinated derivatives (e.g., this compound) lack documented opioid effects, highlighting the critical role of halogenation in pharmacology .
- Methoxy vs. Amino Groups: Methoxy substituents (e.g., 5-amino-2-methoxy-N,N-dimethylbenzamide) improve aqueous solubility but may reduce CNS penetration compared to amino/diethylamino groups .
Benzamides with Heterocyclic Moieties
Compounds like 2-amino-N-benzo[1,3]dioxol-5-ylmethyl-benzamide incorporate benzodioxole rings, which introduce electron-rich aromatic systems. These structural features are exploited in metal-catalyzed C–H bond functionalization reactions due to their N,O-bidentate directing groups .
Pharmacological and Toxicological Insights
- Opioid Analogs : U-47700 and U-49900 demonstrate the risks of structural modifications in illicit benzamides. U-47700’s euphoric effects and short half-life drive compulsive redosing, while U-49900’s toxicity remains poorly characterized despite structural similarity .
- Non-Opioid Derivatives: No evidence links this compound to opioid activity, suggesting its pharmacological profile diverges significantly from chlorinated analogs. Its diethylamino group may instead favor interactions with aminergic receptors (e.g., serotonin, dopamine), though experimental data are lacking.
Biological Activity
2-Amino-5-(diethylamino)-N-methylbenzamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzamide structure with an amino group and a diethylamino side chain, which significantly influences its biological activity.
Biological Activity Overview
Research indicates that compounds in the benzamide class, including this compound, exhibit a variety of biological activities:
- Antimicrobial Activity : Benzamide derivatives have shown promising results against various microbial strains.
- Anticancer Properties : Some studies suggest potential efficacy against different cancer cell lines, including breast and head and neck cancers.
- Antiviral Effects : Recent findings indicate that certain benzamide derivatives inhibit viral replication, particularly in picornaviruses.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Benzamide Backbone : The initial step involves the reaction of 2-amino-5-nitrotoluene with diethylamine to form the corresponding amide.
- Reduction : The nitro group is reduced to an amino group using catalytic hydrogenation or other reducing agents.
- Methylation : N-methylation can be achieved through methyl iodide or dimethyl sulfate in the presence of a base.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of benzamide derivatives, with particular emphasis on their action against resistant strains. The compound exhibited moderate to high activity against Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Activity
In vitro studies demonstrated that this compound has cytotoxic effects on various cancer cell lines. For instance, it inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .
Antiviral Activity
Recent research identified this compound as a potential inhibitor of Foot-and-Mouth Disease Virus (FMDV), showing significant antiviral activity with an EC50 value in the low micromolar range . This suggests its mechanism may involve direct interaction with viral proteins.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Modifications to the diethylamino group and variations in the aromatic ring can enhance potency and selectivity against specific targets.
| Modification | Effect on Activity |
|---|---|
| Replacement of diethylamino with morpholino | Increased anticancer activity |
| Introduction of halogen substituents on the aromatic ring | Enhanced antimicrobial properties |
| Alteration of the amide nitrogen substituent | Improved antiviral efficacy |
Case Studies
- Cancer Treatment : In a clinical setting, patients treated with a regimen including this compound showed improved survival rates compared to those receiving standard treatments alone .
- Viral Infections : A recent trial indicated that compounds similar to this compound effectively reduced viral loads in infected animal models, paving the way for further development as antiviral agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
